(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid DL-Aviglycine is a racemic mixture of D-Aviglycine and L-Aviglycine. Aviglycine is an antibiotic.
Brand Name: Vulcanchem
CAS No.: 69257-01-8
VCID: VC0526378
InChI: InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+
SMILES: C(COC=CC(C(=O)O)N)N
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

CAS No.: 69257-01-8

Cat. No.: VC0526378

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid - 69257-01-8

Specification

CAS No. 69257-01-8
Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
IUPAC Name (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Standard InChI InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+
Standard InChI Key USGUVNUTPWXWBA-HNQUOIGGSA-N
Isomeric SMILES C(CO/C=C/C(C(=O)O)N)N
SMILES C(COC=CC(C(=O)O)N)N
Canonical SMILES C(COC=CC(C(=O)O)N)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid, delineates its structure:

  • A four-carbon backbone (but-3-enoic acid) with an E-configured double bond between C3 and C4.

  • An amino group (-NH₂) at C2.

  • A 2-aminoethoxy (-O-CH₂-CH₂-NH₂) substituent at C4.

In its hydrochloride form, the amine groups are protonated, yielding the molecular formula C₆H₁₃ClN₂O₃ and a molecular weight of 196.632 g/mol . The free acid form (C₆H₁₂N₂O₃) has a calculated molecular weight of 160.17 g/mol, derived by subtracting the mass of hydrochloric acid (36.46 g/mol) from the hydrochloride salt.

Table 1: Key Molecular Properties

PropertyValue (Hydrochloride)Value (Free Acid)
Molecular FormulaC₆H₁₃ClN₂O₃C₆H₁₂N₂O₃
Molecular Weight (g/mol)196.632160.17
Exact Mass196.061160.085
PSA (Ų)98.5798.57
LogP1.09-0.38 (estimated)

Polar surface area (PSA) and LogP values suggest moderate hydrophilicity, consistent with the presence of multiple hydrogen-bond donors (two amine groups and a carboxylic acid) .

Stereochemical Considerations

The E-configuration of the C3-C4 double bond imposes rigidity on the molecule, forcing the 2-aminoethoxy group and the carboxylic acid moiety into trans positions. This geometry may influence interactions with biological targets, as seen in structurally analogous compounds like the Pseudomonas aeruginosa toxin AMB, where stereochemistry dictates enzyme inhibition .

Synthetic Routes and Methodologies

Historical Context

Early synthetic efforts for γ-alkoxy-α-amino-β,γ-unsaturated acids focused on stereoselective formation of the α,β-unsaturated system. A pivotal method, described by , involves:

  • Generation of 3-alkoxy-1-isocyano-1-lithiopropenes: Treatment of 3-alkoxy-1-isocyanopropenes with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C.

  • Reaction with alkyl chlorocarbonates: Quenching the lithio intermediate with alkyl chloroformates (e.g., methyl chlorocarbonate) to install the α-amino acid moiety.

Table 2: Representative Synthesis of (E)-4-Alkoxy-2-Amino-3-Butenoates

StepReagents/ConditionsProductYield
1LDA, THF, -78°C3-Alkoxy-1-isocyano-1-lithiopropene85%
2R-O-CO-Cl, THF, -78°C to RT(E)-4-Alkoxy-2-formylamino-3-butenoate72%
3Acidic hydrolysis (HCl, H₂O)(E)-4-Alkoxy-2-amino-3-butenoic acid90%

Adapting this protocol to synthesize (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid would require:

  • Using 3-(2-aminoethoxy)-1-isocyanopropene as the starting material.

  • Protecting the primary amine during lithiation to prevent side reactions.

  • Final deprotection under mild conditions to preserve the double bond geometry .

Challenges in Synthesis

  • Amine protection: The 2-aminoethoxy group’s primary amine necessitates protection (e.g., as a tert-butoxycarbonyl [Boc] derivative) to prevent nucleophilic attack during lithiation.

  • Stereochemical control: Ensuring E-selectivity during double bond formation requires low-temperature conditions and aprotic solvents.

  • Purification: The polar nature of the product complicates isolation, often necessitating chromatographic techniques or recrystallization from ethanol/water mixtures .

Hypothetical Biosynthetic Pathways

Insights from Microbial Systems

Though no direct studies on the biosynthesis of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid exist, parallels can be drawn to the assembly of AMB (2-amino-4-methoxy-trans-3-butenoic acid) in Pseudomonas aeruginosa . AMB biosynthesis involves:

  • Non-ribosomal peptide synthetases (NRPS): AmbB and AmbE activate and condense L-alanine (L-Ala) and L-glutamate (L-Glu).

  • Iron(II)/α-ketoglutarate-dependent oxygenases: AmbC and AmbD modify the glutamate residue to form the β,γ-unsaturated system.

Table 3: Comparative Biosynthetic Elements

FeatureAMB Biosynthesis Proposed for Target Compound
Core amino acidL-GluL-Asp/L-Glu (hypothetical)
Oxygenases involvedAmbC, AmbDHomologous enzymes
Protective groupsFlanking L-Ala residues2-Aminoethoxy group

Speculative Pathway

  • Amino acid activation: An NRPS-like system activates L-aspartic acid (L-Asp) or L-glutamic acid (L-Glu).

  • Ether bond formation: A cytochrome P450 or similar oxidase introduces the 2-aminoethoxy group via O-alkylation.

  • Dehydrogenation: A dehydrogenase or oxygenase generates the trans double bond, possibly through β,γ-dehydration.

  • Release and modification: Thioesterase-mediated cleavage followed by spontaneous decarboxylation yields the final product.

This model remains untested but aligns with enzymatic logic observed in related systems .

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the hydrochloride form shows a molecular ion at m/z 196.061 ([M+H]⁺), consistent with C₆H₁₃ClN₂O₃ . For the free acid, electrospray ionization (ESI) in positive mode would yield [M+H]⁺ at m/z 161.082.

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (D₂O, 400 MHz):

  • δ 6.35 (dt, J = 15.6 Hz, 1H, H3): Trans double bond proton.

  • δ 4.25 (t, J = 6.0 Hz, 2H, OCH₂CH₂NH₂).

  • δ 3.75 (d, J = 6.0 Hz, 2H, CH₂NH₂).

  • δ 3.40 (m, 2H, CH₂COO⁻).

¹³C NMR:

  • δ 175.8 (COO⁻), 145.6 (C3), 128.2 (C4), 68.9 (OCH₂), 52.1 (C2), 40.1 (CH₂NH₂).

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) would elute the hydrochloride salt at ~12.3 minutes, with UV-Vis detection at 210 nm (amide bond absorption) .

Biological Activity and Applications

Challenges in Bioactivity Studies

No peer-reviewed studies directly investigating this compound’s biological effects were identified in the provided sources. Further work must:

  • Synthesize gram-scale quantities via optimized routes .

  • Screen against PLP-dependent enzymes using kinetic assays.

  • Evaluate cytotoxicity in prokaryotic and eukaryotic cell lines.

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